3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid
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Overview
Description
3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, sulfonyl, and acetamido functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid involves its interaction with specific molecular targets. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorobenzoic acid: Similar structure but lacks the sulfonyl and acetamido groups.
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid: Contains a fluorine atom instead of an acetamido group.
3-Bromo-2-(2-chlorovinyl)benzothiophene: A benzothiophene derivative with similar halogenation patterns.
Uniqueness
3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid is unique due to the presence of both sulfonyl and acetamido groups, which confer specific chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H7BrClNO5S |
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Molecular Weight |
356.58 g/mol |
IUPAC Name |
5-acetamido-3-bromo-2-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C9H7BrClNO5S/c1-4(13)12-5-2-6(9(14)15)8(7(10)3-5)18(11,16)17/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
MSJPBUVSOXEQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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